RORgammat inverse agonist 22

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RORγt 逆アゴニスト 22は、レチノイン酸受容体関連オーファン受容体ガンマ-t(RORγt)の活性を調節するために設計された合成化合物です。この受容体は、Tヘルパー17細胞の分化と炎症性サイトカインであるインターロイキン17の産生に関与する転写因子です。RORγt 逆アゴニストは、自己免疫疾患や炎症性疾患の治療における潜在的な治療用途のため、大きな関心を集めています。

準備方法

合成経路と反応条件

RORγt 逆アゴニスト 22の合成は、通常、新規なN-スルホンアミドテトラヒドロキノリン骨格の構築を伴います。このプロセスは、テトラヒドロキノリンコアの調製から始まり、続いてスルホンアミド基の導入が行われます。反応条件には、ジメチルホルムアミドやジクロロメタンなどの強力な塩基や溶媒の使用が含まれることがよくあります。 最終生成物は、クロマトグラフィー技術を使用して精製され、高純度と高収率が保証されます .

工業的製造方法

RORγt 逆アゴニスト 22の工業的製造には、合成経路のスケールアップが伴い、同時に一貫性と品質が確保されます。これには、反応条件の最適化、自動反応器の使用、厳格な品質管理の導入が含まれます。連続フロー化学の使用は、製造プロセスの効率とスケーラビリティを向上させることもできます。

化学反応の分析

反応の種類

RORγt 逆アゴニスト 22は、次のような様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。

置換: この化合物は、特にスルホンアミド基で、求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウム。

還元: 無水エーテル中での水素化リチウムアルミニウム。

置換: 極性非プロトン性溶媒中のアミンやチオールなどの求核剤。

生成される主な生成物

酸化: スルホキシドまたはスルホンが生成されます。

還元: アミンまたはアルコールが生成されます。

置換: 置換スルホンアミドまたはチオールが生成されます。

科学研究への応用

RORγt 逆アゴニスト 22は、広範な科学研究への応用を有しています。

化学: RORγt リガンドの構造活性相関を研究するためのツール化合物として使用されます。

生物学: 免疫細胞の分化とサイトカイン産生の調節における役割について研究されています。

医学: 多発性硬化症、関節リウマチ、乾癬などの自己免疫疾患に対する潜在的な治療薬として検討されています。

科学的研究の応用

RORgammat inverse agonist 22 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the structure-activity relationship of RORgammat ligands.

Biology: Investigated for its role in modulating immune cell differentiation and cytokine production.

Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.

Industry: Utilized in the development of new drugs targeting inflammatory pathways.

作用機序

RORγt 逆アゴニスト 22は、RORγt 受容体のリガンド結合ドメインに結合することで作用を発揮します。この結合は、受容体とそのコアクチベータータンパク質間の相互作用を阻害するコンフォメーション変化を引き起こします。 その結果、RORγtの転写活性は阻害され、インターロイキン17やその他の炎症性サイトカインの産生が減少します .

類似化合物の比較

類似化合物

BIO399: RORγtに対する逆アゴニストとして作用する合成ベンゾキサジノンリガンド。

JNJ-61803534: RORγt駆動型転写を選択的に阻害する強力なRORγt 逆アゴニスト。

独自性

RORγt 逆アゴニスト 22は、新規なN-スルホンアミドテトラヒドロキノリン骨格が特徴で、他のRORγt 逆アゴニストと比較して独自の結合特性と効力をもたらします。 その特異的な分子間相互作用と安定性は、治療開発と研究のための貴重な化合物となっています .

類似化合物との比較

Similar Compounds

BIO399: A synthetic benzoxazinone ligand that acts as an inverse agonist for RORgammat.

JNJ-61803534: A potent RORgammat inverse agonist with selective inhibition of RORgammat-driven transcription.

Uniqueness

RORgammat inverse agonist 22 is unique due to its novel N-sulfonamide tetrahydroquinoline scaffold, which provides distinct binding properties and efficacy compared to other RORgammat inverse agonists. Its specific molecular interactions and stability make it a valuable compound for therapeutic development and research .

特性

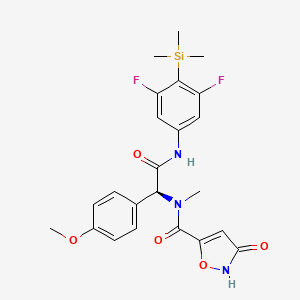

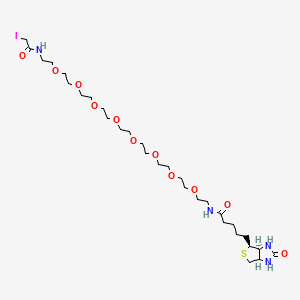

分子式 |

C23H25F2N3O5Si |

|---|---|

分子量 |

489.5 g/mol |

IUPAC名 |

N-[(1S)-2-(3,5-difluoro-4-trimethylsilylanilino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methyl-3-oxo-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C23H25F2N3O5Si/c1-28(23(31)18-12-19(29)27-33-18)20(13-6-8-15(32-2)9-7-13)22(30)26-14-10-16(24)21(17(25)11-14)34(3,4)5/h6-12,20H,1-5H3,(H,26,30)(H,27,29)/t20-/m0/s1 |

InChIキー |

DSPIRKOGNQDWIV-FQEVSTJZSA-N |

異性体SMILES |

CN([C@@H](C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3 |

正規SMILES |

CN(C(C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)

![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)

![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)

![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)